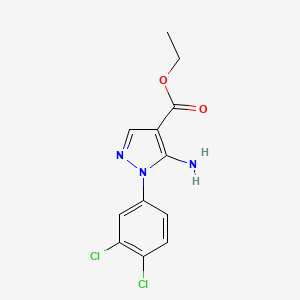

ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 3,4-dichlorophenyl substituent at the 1-position and an ester group at the 4-position. This compound is structurally characterized by:

- A pyrazole core with an amino group at the 5-position.

- A 3,4-dichlorophenyl group, which introduces strong electron-withdrawing effects and lipophilicity.

- An ethyl ester moiety, influencing solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)7-3-4-9(13)10(14)5-7/h3-6H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIESSKINRSMZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs targeting various diseases.

Medicine: Research has indicated its use in the treatment of inflammatory and autoimmune diseases due to its ability to modulate immune responses.

Industry: The compound is utilized in the production of agrochemicals, particularly as a precursor for herbicides and insecticides.

Mechanism of Action

The mechanism by which ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

A comparative analysis with structurally related pyrazole derivatives highlights critical differences in substituents, physicochemical properties, and intermolecular interactions.

2.1. Substituent Effects and Physicochemical Properties

The table below summarizes key analogs and their properties:

Key Observations:

- Lipophilicity and Reactivity: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity compared to smaller halogens (e.g., 4-fluorophenyl in ) or polar groups (e.g., sulfamoyl in XUTZIX) . This may improve membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding: Compounds like YOYHOK () and the 6-chloropyridazine derivative () exhibit intramolecular hydrogen bonds (N–H⋯O/N), which stabilize crystal packing and may influence melting points . The target compound’s dichlorophenyl group lacks H-bond donors, suggesting weaker intermolecular forces compared to hydroxyethyl derivatives (e.g., 139b in , mp 168–169°C) .

2.2. Crystallographic and Structural Insights

- Planarity and Dihedral Angles: The 6-chloropyridazine analog () exhibits near-coplanar aromatic rings (dihedral angle 0.16°), facilitating conjugation and π-π stacking . The 3,4-dichlorophenyl group in the target compound may introduce steric hindrance, reducing planarity.

- Hydrogen-Bonding Motifs: Analogs with hydroxy or amino groups (e.g., 139b in ) form robust hydrogen-bonded networks (e.g., R₂²(10) motifs), whereas the target compound’s ester group likely participates in weaker C–H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.